molecular formula C24H26N2O4 B10992257 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid

Cat. No.: B10992257
M. Wt: 406.5 g/mol
InChI Key: RFEDJCZRLBYVJE-UHFFFAOYSA-N
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Description

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is a complex organic compound that features a benzyloxy group attached to an indole ring, which is further connected to a piperidine ring through a propanoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 6-benzyloxyindole, can be synthesized through the Fischer indole synthesis or by direct benzylation of indole.

    Propanoylation: The indole derivative is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine to form the 3-(6-benzyloxy-1H-indol-1-yl)propanoyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine-3-carboxylic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of the benzyloxy group to a benzoyl group.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups onto the indole ring.

Scientific Research Applications

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the indole ring can facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein. This binding can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[6-(methoxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-{3-[6-(ethoxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and specificity for certain biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-8-9-21(15-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29)

InChI Key

RFEDJCZRLBYVJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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